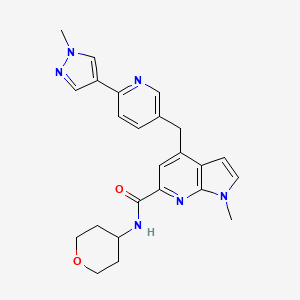

VU6007477

描述

属性

分子式 |

C24H26N6O2 |

|---|---|

分子量 |

430.5 g/mol |

IUPAC 名称 |

1-methyl-4-[[6-(1-methylpyrazol-4-yl)-3-pyridinyl]methyl]-N-(oxan-4-yl)pyrrolo[2,3-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C24H26N6O2/c1-29-8-5-20-17(11-16-3-4-21(25-13-16)18-14-26-30(2)15-18)12-22(28-23(20)29)24(31)27-19-6-9-32-10-7-19/h3-5,8,12-15,19H,6-7,9-11H2,1-2H3,(H,27,31) |

InChI 键 |

OYSPYZFYHUIBOS-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

VU6007477; VU-6007477; VU 6007477 |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of VU6007477: A "Pure" M1 Positive Allosteric Modulator

For Immediate Release

NASHVILLE, Tenn. – VU6007477, a novel and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), represents a significant advancement in the pursuit of cognitive enhancement therapies. Developed as a "pure" PAM, this compound potentiates the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without demonstrating intrinsic agonist activity. This unique pharmacological profile allows for the targeted amplification of M1 receptor signaling, crucial for learning and memory, while avoiding the cholinergic adverse effects that have plagued previous M1-targeting compounds. This in-depth guide provides a technical overview of the core mechanism of action of this compound for researchers, scientists, and drug development professionals.

Core Mechanism: Selective Potentiation of M1 Receptor Signaling

This compound functions as a positive allosteric modulator, binding to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds.[1] This allosteric binding does not activate the receptor directly but rather induces a conformational change that enhances the receptor's affinity and/or efficacy for acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon activation by acetylcholine, the M1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key secondary messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity. This compound amplifies this canonical signaling cascade in the presence of acetylcholine.

Quantitative Pharmacological Profile

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. A summary of its key quantitative data is presented below.

| Parameter | Species | Value | Assay |

| M1 PAM EC50 | Rat | 230 nM | Calcium Mobilization |

| M1 PAM %ACh Max | Rat | 93% | Calcium Mobilization |

| M1 Agonist EC50 | Rat | > 10 µM | Calcium Mobilization |

| CNS Penetration (Kp) | Rat | 0.28 | In vivo DMPK |

| CNS Penetration (Kp,uu) | Rat | 0.32 | In vivo DMPK |

| CNS Penetration (Kp) | Mouse | 0.16 | In vivo DMPK |

| CNS Penetration (Kp,uu) | Mouse | 0.18 | In vivo DMPK |

Table 1: Summary of quantitative pharmacological data for this compound. Kp: Brain to plasma concentration ratio. Kp,uu: Unbound brain to unbound plasma concentration ratio.

Experimental Protocols

Calcium Mobilization Assay

The potency and efficacy of this compound as an M1 PAM are typically determined using a calcium mobilization assay in a cell line stably expressing the rat M1 receptor (e.g., CHO-K1 cells).

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the rat M1 receptor are cultured in appropriate media and seeded into 384- or 1536-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 45-60 minutes at 37°C.

-

Compound Addition: A dilution series of this compound is added to the wells and pre-incubated for a defined period (e.g., 1.5-2.5 minutes).

-

Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M1 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FDSS).

-

Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. EC50 values are calculated using a four-parameter logistic equation.

In Vivo Assessment of Cholinergic Adverse Events

A key feature of this compound is its lack of cholinergic adverse effects. This is assessed through a comprehensive in vivo observational screen in rodents.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Compound Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses. A positive control, such as an M1 ago-PAM known to induce seizures (e.g., BQCA), is also included.

-

Observational Period: Animals are observed continuously for a set period (e.g., 2-3 hours) post-dosing.

-

Scoring of Adverse Events: A modified Racine scale is often used to score seizure activity, with observations including:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with loss of posture.

-

-

Other Cholinergic Signs: Observers also systematically look for other signs of cholinergic toxicity, such as salivation, lacrimation, urination, defecation (SLUD), tremors, and ataxia.

-

Data Analysis: The incidence and severity of adverse events are recorded and compared between treatment groups.

Allosteric Binding Site

Structural studies of M1 receptors with allosteric modulators have revealed a common binding pocket located in the extracellular vestibule, above the orthosteric acetylcholine binding site.[2][3][4][5] This site is formed by residues from transmembrane (TM) helices TM1, TM2, TM7, and the second extracellular loop (ECL2). The precise interactions of this compound within this pocket are yet to be fully elucidated by high-resolution structural data. However, computational modeling based on the structures of related M1 PAMs suggests that this compound likely engages with key residues in this region, inducing the conformational change that potentiates acetylcholine's effects. The divergence of amino acid sequences in this allosteric pocket across different muscarinic receptor subtypes is thought to be the basis for the high selectivity of compounds like this compound for the M1 receptor.

Conclusion

This compound stands out as a "pure" M1 positive allosteric modulator with a well-defined mechanism of action. By selectively potentiating the endogenous signaling of acetylcholine at the M1 receptor without direct activation, it offers a promising therapeutic strategy for cognitive disorders. Its favorable in vitro potency, significant CNS penetration, and, most importantly, its lack of cholinergic adverse effects in preclinical models, underscore its potential as a valuable research tool and a lead compound for the development of novel therapeutics. Further investigation into its precise molecular interactions within the allosteric binding site will undoubtedly pave the way for the design of even more refined M1 PAMs.

References

- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of the M1 and M4 muscarinic acetylcholine receptors (Journal Article) | OSTI.GOV [osti.gov]

VU6007477: A Technical Guide for Researchers

An In-depth Analysis of a Selective M1 Muscarinic Receptor Positive Allosteric Modulator

VU6007477 is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). Developed as a research tool, it offers a distinct advantage over previous M1 modulators by exhibiting a "pure" PAM profile with minimal intrinsic agonist activity. This characteristic allows for the nuanced study of M1 receptor potentiation without the confounding effects of direct receptor activation, which has been linked to adverse cholinergic events such as seizures.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and a visualization of its place within the M1 signaling pathway.

Core Properties and Mechanism of Action

This compound is a derivative of a pyrrolo[2,3-b]pyridine carboxamide core.[1] As a positive allosteric modulator, it does not bind to the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. Instead, it binds to a distinct allosteric site on the M1 receptor. This binding event induces a conformational change in the receptor that enhances its affinity for and/or efficacy of acetylcholine. The result is a potentiation of the cellular response to the endogenous neurotransmitter. A key feature of this compound is its lack of significant direct agonism at the M1 receptor, classifying it as a "pure" PAM rather than an "ago-PAM".[1] This property is crucial for avoiding the overstimulation of the M1 receptor that can lead to cholinergic toxicity.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a clear comparison of its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| M1 PAM EC50 | Rat | 230 nM | [1][2][3] |

| M1 PAM Efficacy (% ACh max) | Rat | 93% | [1][2][3] |

| M1 Agonist EC50 | Rat | > 10 µM | [1] |

| Selectivity | - | High selectivity against M2-M5 mAChRs | [2][3] |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Species | Value | Reference |

| Brain/Plasma Ratio (Kp) | Rat | 0.28 | [1] |

| Unbound Brain/Plasma Ratio (Kp,uu) | Rat | 0.32 | [1] |

| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | [1] |

| Unbound Brain/Plasma Ratio (Kp,uu) | Mouse | 0.18 | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the M1 muscarinic receptor and a typical experimental workflow for characterizing a PAM like this compound.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of M1 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M1 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Acetylcholine (orthosteric agonist).

-

This compound (test compound).

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Methodology:

-

Cell Plating: Seed the M1-expressing CHO cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a response of approximately 20% of its maximum effect (EC20).

-

Assay Protocol:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the various concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the EC20 concentration of acetylcholine to all wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Determine the concentration-response curve for this compound by plotting the potentiation of the acetylcholine response against the concentration of this compound.

-

Calculate the EC50 (the concentration of this compound that produces 50% of its maximal potentiation) and the Emax (the maximum potentiation as a percentage of the maximal acetylcholine response).

-

In Vivo Seizure Liability Assessment

This protocol is designed to evaluate the potential of a compound to induce cholinergic adverse effects, such as seizures, in mice.

Objective: To determine if this compound induces seizure activity in mice, a species known to be sensitive to excessive M1 receptor activation.

Materials:

-

Male C57BL/6J mice.

-

This compound formulated in an appropriate vehicle (e.g., 10% Tween 80 in saline).

-

Positive control (an M1 ago-PAM known to induce seizures).

-

Vehicle control.

-

Observation chambers.

-

Video recording equipment.

Methodology:

-

Acclimation: Acclimate the mice to the testing room and observation chambers for at least 60 minutes before dosing.

-

Dosing: Administer this compound, the positive control, or the vehicle control to separate groups of mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). A range of doses for this compound should be tested.

-

Observation: Immediately after dosing, place the mice in individual observation chambers and record their behavior for a minimum of 60 minutes.

-

Seizure Scoring: Trained observers should score the behavior of the mice for any signs of seizure activity using a standardized scale, such as the Racine scale. The Racine scale typically includes the following stages:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with generalized tonic-clonic seizures.

-

-

Data Analysis: Record the number of animals in each group that exhibit seizure activity and the maximum seizure stage reached. Compare the results from the this compound-treated groups to the vehicle and positive control groups. The absence of seizure activity at relevant doses indicates a favorable safety profile.[1]

Conclusion

This compound serves as an invaluable tool for researchers investigating the therapeutic potential of M1 muscarinic receptor modulation. Its "pure" PAM profile, coupled with its CNS penetrance, allows for the selective enhancement of M1 signaling in preclinical models without the confounding and detrimental effects of direct receptor agonism. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of this compound and other novel M1 PAMs, facilitating further research into their potential for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.

References

The Discovery and Preclinical Development of VU6007477: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU6007477 is a novel, potent, and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed through a scaffold-hopping approach, this compound was engineered to be a "pure" PAM, exhibiting minimal intrinsic agonist activity. This characteristic is a significant advancement in the field of M1 receptor modulation, as it circumvents the cholinergic adverse effects, such as seizures, that have plagued earlier M1-activating compounds with ago-PAM properties. While demonstrating good central nervous system (CNS) penetration and a favorable in vitro profile, this compound was ultimately not progressed as a clinical candidate. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound based on publicly available data.

Introduction: The Therapeutic Potential of M1 Muscarinic Receptor Modulation

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cortex. Activation of the M1 receptor has long been pursued as a therapeutic strategy for treating cognitive deficits associated with Alzheimer's disease, schizophrenia, and other neurological disorders. Early attempts focused on orthosteric agonists, but these were often hampered by a lack of subtype selectivity, leading to undesirable side effects. The advent of positive allosteric modulators offered a more refined approach, enhancing the receptor's response to the endogenous ligand acetylcholine, thereby preserving the spatial and temporal dynamics of cholinergic signaling. However, many early M1 PAMs also exhibited significant intrinsic agonist activity (ago-PAMs), which at high receptor occupancy could lead to over-stimulation of the M1 receptor and consequent cholinergic toxicity, including seizures. This highlighted the need for "pure" PAMs with minimal to no agonism.

The Discovery of this compound: A Scaffold-Hopping Approach

This compound was discovered through a medicinal chemistry campaign that employed a scaffold-hopping strategy based on previously reported M1 PAMs.[1][2] The core of this compound is a novel pyrrolo[2,3-b]pyridine carboxamide.[1][2] The development process involved iterative parallel synthesis to explore the structure-activity relationship (SAR) of this new chemical series.[1]

A key breakthrough in the development of this compound was the identification of a structural modification that uncoupled the desired PAM activity from the undesirable agonist activity. It was discovered that congeners possessing a (3S,4R)-3-hydroxy-4-amino tetrahydropyranyl (THP) amide moiety tended to exhibit significant M1 ago-PAM activity, which correlated with seizure liability in preclinical models.[1] In contrast, removal of the secondary hydroxyl group from the amide portion of the molecule led to the identification of this compound, a "pure" M1 PAM with minimal agonism.[1][2]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized through a series of assays to determine its potency as an M1 PAM and its intrinsic agonist activity.

Quantitative Data

| Parameter | Species | Value | Reference |

| M1 PAM EC50 | Rat | 230 nM | [1][2] |

| % ACh Max Response | Rat | 93% | [1][2] |

| M1 Agonist EC50 | > 10 µM | [1][2] |

Experimental Protocol: Calcium Mobilization Assay

The M1 PAM and agonist activity of this compound was likely assessed using a calcium mobilization assay in a cell line stably expressing the rat M1 muscarinic receptor. The following is a representative protocol based on standard industry practices.

Objective: To determine the EC50 of this compound as a positive allosteric modulator and as a direct agonist of the M1 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

CHO-K1 or HEK293 cell line stably expressing the rat M1 mAChR

-

Culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent)

-

Assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)

-

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

-

Acetylcholine (ACh)

-

This compound

-

384-well black-walled, clear-bottom assay plates

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the M1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a solution of Fluo-4 AM in assay buffer for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of acetylcholine in assay buffer.

-

PAM Assay: a. Add varying concentrations of this compound to the cell plate and incubate for a short period (e.g., 2-5 minutes). b. Add a sub-maximal (EC20) concentration of acetylcholine to the wells. c. Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Agonist Assay: a. Add varying concentrations of this compound to the cell plate. b. Measure the fluorescence intensity over time without the addition of acetylcholine.

-

Data Analysis: a. The increase in fluorescence intensity corresponds to an increase in intracellular calcium. b. For the PAM assay, normalize the data to the response of the EC20 of ACh alone and plot the potentiation against the concentration of this compound to determine the EC50. c. For the agonist assay, plot the fluorescence increase against the concentration of this compound to determine the agonist EC50.

In Vivo Profile

Pharmacokinetics

This compound was profiled for its ability to cross the blood-brain barrier and achieve exposure in the central nervous system.

| Parameter | Species | Value | Reference |

| Brain/Plasma Ratio (Kp) | Rat | 0.28 | [1][2] |

| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | Rat | 0.32 | [1][2] |

| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | [1][2] |

| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | Mouse | 0.18 | [1][2] |

No further pharmacokinetic parameters such as half-life, clearance, or oral bioavailability have been reported in the public literature.

Seizure Liability Assessment

A key feature of this compound is its lack of cholinergic adverse effects, specifically seizures, which were observed with related M1 ago-PAMs.[1]

Result: this compound was devoid of seizure liability in mice when administered at a dose of 100 mg/kg i.p.[1]

Experimental Protocol: In Vivo Seizure Liability Assay

The following is a representative protocol for a phenotypic mouse seizure assay. The exact parameters for the this compound study may have varied.

Objective: To assess the potential of a test compound to induce seizures in mice.

Materials:

-

Male ICR or C57BL/6 mice

-

Test compound (this compound) and vehicle control

-

Dosing syringes and needles

-

Observation chambers

-

Timer

Procedure:

-

Acclimation: Acclimate mice to the testing room and observation chambers for at least 60 minutes prior to dosing.

-

Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Observation: Observe the mice continuously for a defined period (e.g., 60-120 minutes) for any signs of seizure activity.

-

Scoring: Score the severity of seizures using a standardized scale, such as the Racine scale:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with loss of postural control (generalized tonic-clonic seizure).

-

-

Data Analysis: Record the number of animals exhibiting seizures at each stage, the latency to the first seizure, and the duration of seizure activity.

Synthesis

The synthesis of this compound is based on a pyrrolo[2,3-b]pyridine carboxamide core. The following scheme outlines the general synthetic route.[1]

Signaling Pathways and Logical Relationships

M1 Muscarinic Receptor Signaling Pathway

This compound, as a positive allosteric modulator, enhances the signaling of the M1 receptor in the presence of acetylcholine. The canonical M1 signaling pathway is depicted below.

Logical Relationship for "Pure" M1 PAM Development

The discovery of this compound was guided by a key insight into the structure-activity relationship of the pyrrolo[2,3-b]pyridine series.

Conclusion and Future Directions

This compound represents a significant achievement in the design of selective M1 muscarinic receptor positive allosteric modulators. Its characterization as a "pure" PAM with good CNS penetration and a lack of seizure liability in preclinical models validated the therapeutic hypothesis that separating PAM and agonist activities is a viable strategy to mitigate cholinergic adverse effects. Although this compound was not advanced into clinical development for reasons that have not been publicly disclosed, the insights gained from its discovery and preclinical evaluation have undoubtedly informed the design of next-generation M1 PAMs. The pyrrolo[2,3-b]pyridine carboxamide core remains a valuable scaffold for the development of novel CNS-penetrant ligands. Future work in this area will likely focus on optimizing the pharmacokinetic properties of this chemical series to identify candidates with profiles suitable for clinical progression in the treatment of cognitive disorders.

References

In-depth Technical Guide to VU6007477: A Selective M1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6007477 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a brain-penetrant compound with a pyrrolo[2,3-b]pyridine carboxamide core, it has demonstrated significant potential as a tool compound for studying the therapeutic effects of M1 receptor activation, particularly in the context of cognitive disorders, without the adverse cholinergic effects often associated with orthosteric agonists. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, intended to support ongoing research and drug development efforts.

Chemical Structure and Properties

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| CAS Number | 2220141-46-6 |

| Molecular Core | Pyrrolo[2,3-b]pyridine carboxamide |

| Compound Type | Pyranyl amide derivative |

| Mechanism of Action | M1 Positive Allosteric Modulator (PAM) |

| EC50 | 230 nM[1] |

| M1 Agonist Activity | Minimal (Agonist EC50 > 10 µM) |

| Selectivity | High selectivity for M1 over M2-M5 receptors |

| Blood-Brain Barrier | Brain-penetrant |

| P-glycoprotein (P-gp) Substrate | Yes, human P-gp substrate with moderate permeability[1] |

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to ACh, thereby enhancing downstream signaling cascades.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins.[2] Upon activation by acetylcholine and potentiation by this compound, the following signaling pathway is initiated:

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of M1 PAMs like this compound.

In Vitro Potency and Activity Assessment: Calcium Imaging Assay

This protocol is designed to measure the potentiation of the acetylcholine-induced calcium response in cells expressing the M1 receptor.

Objective: To determine the EC50 of this compound.

Materials:

-

HEK293 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM or other suitable calcium-sensitive dye.

-

Probenecid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Acetylcholine (ACh).

-

This compound.

-

384-well black, clear-bottom microplates.

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Methodology:

-

Cell Plating: Seed M1-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cell plates and add the dye loading buffer.

-

Incubate the plates for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits a submaximal response (e.g., EC20).

-

Assay Execution:

-

Place the cell plate into the FLIPR instrument.

-

Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes).

-

Add the EC20 concentration of ACh to all wells.

-

Measure the fluorescence intensity over time to record the calcium flux.

-

-

Data Analysis: Determine the increase in fluorescence signal in response to ACh in the presence of different concentrations of this compound. Plot the concentration-response curve and calculate the EC50 value.

Electrophysiological Characterization: Whole-Cell Patch Clamp

This protocol allows for the direct measurement of the effects of this compound on ion channel activity downstream of M1 receptor activation.

Objective: To characterize the modulatory effect of this compound on M1 receptor-mediated currents.

Materials:

-

Cells expressing the M1 receptor and a relevant ion channel (e.g., GIRK channels).

-

External and internal patch clamp solutions.

-

Patch pipettes (2-5 MΩ).

-

Patch clamp amplifier and data acquisition system.

-

Acetylcholine.

-

This compound.

Methodology:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to the desired resistance. Fill the pipette with the internal solution.

-

Recording:

-

Establish a whole-cell patch clamp configuration on a target cell.

-

Clamp the cell at a holding potential (e.g., -80 mV).

-

Perfuse the cell with the external solution containing a baseline concentration of ACh.

-

Apply this compound to the external solution and record the change in current.

-

Perform a washout to observe the reversal of the effect.

-

-

Data Analysis: Measure the amplitude and kinetics of the current before, during, and after the application of this compound to quantify its modulatory effect.

In Vivo Cognitive Efficacy: Novel Object Recognition (NOR) Task

This behavioral assay assesses the impact of this compound on recognition memory in rodents.

Objective: To evaluate the pro-cognitive effects of this compound.

Materials:

-

Rodents (mice or rats).

-

Open field arena.

-

A variety of objects with different shapes, colors, and textures.

-

Video recording and analysis software.

-

This compound formulation for in vivo administration.

-

Vehicle control.

Methodology:

-

Habituation: Acclimate the animals to the testing arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.

-

Training (Familiarization) Phase:

-

Administer this compound or vehicle to the animals at a predetermined time before the training.

-

Place two identical objects in the arena.

-

Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).

-

-

Testing Phase:

-

After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.

-

One of the familiar objects is replaced with a novel object.

-

Record the time the animal spends exploring each object.

-

-

Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of M1 muscarinic receptor function. Its selectivity and brain-penetrant nature, coupled with a lack of direct agonistic activity, make it a suitable candidate for preclinical studies aimed at validating the therapeutic potential of M1 PAMs for cognitive enhancement. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other novel M1 modulators. Continued research with this compound will undoubtedly contribute to a deeper understanding of the role of the M1 receptor in health and disease.

References

The Pharmacology of VU6007477: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007477 is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It belongs to a chemical series characterized by a pyrrolo[2,3-b]pyridine carboxamide core. A defining feature of this compound is its "pure" PAM profile, exhibiting minimal intrinsic agonist activity at the M1 receptor. This characteristic is significant as it distinguishes this compound from many "ago-PAMs," which possess both PAM and agonist properties and are often associated with cholinergic adverse effects, such as seizures. The development of pure M1 PAMs like this compound represents a promising therapeutic strategy for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia, with a potentially improved safety profile.

Core Pharmacology

This compound functions by binding to an allosteric site on the M1 receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding event potentiates the receptor's response to ACh, enhancing downstream signaling without directly activating the receptor in the absence of the endogenous agonist. This mechanism of action allows for a more nuanced modulation of the cholinergic system, amplifying physiological signaling without causing tonic, non-physiological receptor activation.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Assay Type |

| M1 PAM Potency (EC50) | Rat | 230 nM | Not Specified |

| M1 PAM % ACh Max | Rat | 93% | Not Specified |

| M1 Agonist Activity (EC50) | Rat | > 10 µM | Not Specified |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Species | Value | Route of Administration |

| Brain/Plasma Ratio (Kp) | Rat | 0.28 | Not Specified |

| Unbound Brain/Plasma Ratio (Kp,uu) | Rat | 0.32 | Not Specified |

| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | Not Specified |

| Unbound Brain/Plasma Ratio (Kp,uu) | Mouse | 0.18 | Not Specified |

Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the M1 receptor by acetylcholine, potentiated by this compound, initiates a well-defined signaling cascade.

Caption: M1 Receptor Signaling Pathway activated by Acetylcholine and potentiated by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays used to characterize M1 PAMs like this compound are provided below. These represent standard protocols in the field and are consistent with the types of experiments conducted during the discovery and characterization of this compound.

In Vitro Calcium Mobilization Assay

This assay is a primary method for identifying and characterizing the potency of M1 PAMs by measuring changes in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 of this compound as a positive allosteric modulator of the M1 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Acetylcholine (ACh).

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating: Seed M1-expressing CHO cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of ACh at a concentration that elicits a sub-maximal response (EC20).

-

Assay Procedure:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the serially diluted this compound to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Using the automated liquid handler of the fluorescence plate reader, add the EC20 concentration of ACh to the wells.

-

Immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The data are typically normalized to the maximal response induced by a saturating concentration of ACh. The EC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger.

Objective: To confirm the Gq-coupled signaling of the M1 receptor in response to this compound potentiation and to determine the compound's efficacy.

Materials:

-

CHO cells stably expressing the M1 receptor.

-

Stimulation Buffer: Typically contains LiCl to inhibit the degradation of IP1.

-

Acetylcholine (ACh).

-

This compound.

-

IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).

-

HTRF-compatible microplate reader.

Protocol:

-

Cell Plating: Plate M1-expressing CHO cells in a suitable microplate format and culture overnight.

-

Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of this compound.

-

Agonist Stimulation: Add a sub-maximal (EC20) concentration of ACh to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Add the HTRF lysis buffer containing the IP1-d2 and anti-IP1 cryptate reagents to each well. Incubate at room temperature for 1 hour.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the HTRF ratio to the concentration of IP1. The potency and efficacy of this compound are determined from the concentration-response curve.

In Vivo Assessment of Cholinergic Adverse Effects

A key feature of this compound is its lack of seizure liability, which is a common adverse effect of M1 ago-PAMs.

Objective: To assess the potential of this compound to induce seizures in mice.

Materials:

-

Male C57BL/6J mice.

-

This compound formulated in a suitable vehicle.

-

Positive control (e.g., a known M1 ago-PAM).

-

Vehicle control.

-

Observation chambers.

Protocol:

-

Dosing: Administer this compound, the positive control, or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

Observation: Place the mice in individual observation chambers and monitor for seizure activity over a period of several hours.

-

Scoring: Score seizure activity using a standardized scale (e.g., the Racine scale).

-

Data Analysis: Compare the incidence and severity of seizures in the this compound-treated group to the control groups.

Summary and Future Directions

This compound is a valuable research tool for studying the therapeutic potential of selective M1 receptor potentiation. Its "pure" PAM profile, with good CNS penetration and a lack of cholinergic adverse effects, makes it a significant advancement over previous M1-targeted compounds. Further research with this compound and similar molecules will be crucial in elucidating the role of M1 receptor modulation in cognitive processes and in the development of novel treatments for neurodegenerative and psychiatric disorders. The detailed experimental protocols provided here offer a framework for the continued investigation of this and other M1 PAMs.

Navigating the Blood-Brain Barrier: A Technical Guide to CNS Penetration and Brain/Plasma Ratio of M1 Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of therapeutic agents targeting the central nervous system (CNS) is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB). For novel drug candidates like VU6007477, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), efficient penetration into the CNS is a critical determinant of therapeutic efficacy. M1 mAChR PAMs hold significant promise for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the core principles and methodologies used to assess the CNS penetration and brain/plasma concentration ratio of small molecules, with a focus on compounds targeting the M1 receptor. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats used in the field.

Core Concepts in CNS Drug Disposition

The ability of a drug to cross the BBB and exert its effect on CNS targets is governed by a complex interplay of physicochemical properties and biological transport mechanisms. Key parameters used to quantify CNS penetration are summarized in the table below.

| Parameter | Description | Typical Units | Significance |

| LogP / LogD | Lipophilicity of the compound. LogP is the partition coefficient in an octanol/water system. LogD is the distribution coefficient at a specific pH (e.g., 7.4). | Unitless | Higher lipophilicity generally favors passive diffusion across the BBB, but excessive lipophilicity can lead to non-specific binding and poor solubility. |

| Molecular Weight (MW) | The mass of a molecule. | Daltons (Da) | Lower molecular weight (< 400-500 Da) is generally preferred for passive diffusion across the BBB. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Ų | A lower TPSA (< 90 Ų) is generally associated with better BBB penetration. |

| Brain/Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to its total concentration in the plasma at steady-state. | Unitless | Provides a measure of the overall extent of brain penetration. Kp > 1 suggests accumulation in the brain. |

| Unbound Brain/Plasma Ratio (Kp,uu) | The ratio of the unbound (free) concentration of a drug in the brain to its unbound concentration in the plasma at steady-state. | Unitless | Considered the most relevant measure of CNS exposure as only the unbound drug is available to interact with the target. A Kp,uu value of ~1 suggests passive diffusion is the primary mechanism of brain entry. Kp,uu < 1 may indicate active efflux, while Kp,uu > 1 suggests active uptake. |

Experimental Protocols for Assessing CNS Penetration

A multi-tiered approach involving in vitro and in vivo models is typically employed to characterize the CNS penetration of a drug candidate.

In Vitro Models

In vitro assays provide early-stage screening data on the potential of a compound to cross the BBB.

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Principle: This assay assesses the passive permeability of a compound across an artificial lipid membrane that mimics the BBB.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.

-

The test compound is added to the donor wells.

-

The plate is incubated, allowing the compound to diffuse across the membrane into the acceptor wells.

-

Concentrations in both donor and acceptor wells are measured (e.g., by LC-MS/MS) to determine the permeability coefficient (Pe).

-

2. Cell-Based Assays (e.g., Caco-2, MDCK-MDR1)

-

Principle: These assays use monolayers of cultured cells to model the BBB and assess both passive permeability and the potential for active transport (efflux or uptake). MDCK-MDR1 cells are specifically engineered to overexpress the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.

-

Methodology:

-

Cells are seeded on a porous membrane in a transwell plate and cultured to form a confluent monolayer.

-

The test compound is added to either the apical (blood side) or basolateral (brain side) chamber.

-

Samples are taken from the opposite chamber at various time points.

-

The apparent permeability (Papp) in both directions (A-to-B and B-to-A) is calculated. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 1 suggests the compound is a substrate for efflux transporters.

-

In Vivo Models

In vivo studies in animal models (typically rodents) are essential for determining the actual brain and plasma concentrations of a drug.

1. Brain and Plasma Concentration Measurement

-

Principle: This method directly measures the total drug concentration in brain tissue and plasma after administration.

-

Methodology:

-

The test compound is administered to the animal (e.g., via intravenous or oral routes).

-

At a predetermined time point (often at steady-state), blood and brain samples are collected.

-

Plasma is separated from the blood.

-

The brain is homogenized.

-

Drug concentrations in plasma and brain homogenate are quantified using a validated analytical method (e.g., LC-MS/MS).

-

The Kp is calculated as the ratio of the brain concentration to the plasma concentration.

-

2. In Vivo Microdialysis

-

Principle: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) and blood, enabling the determination of Kp,uu.

-

Methodology:

-

A microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal. A second probe is often placed in a blood vessel (e.g., jugular vein).

-

The probes are perfused with a physiological solution.

-

The drug, present in the ECF or blood, diffuses across the semipermeable membrane of the probe and is collected in the dialysate.

-

The concentration of the unbound drug in the dialysate is measured by a sensitive analytical method.

-

The Kp,uu is calculated as the ratio of the unbound brain concentration to the unbound plasma concentration.

-

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to Gq/11 proteins. The signaling cascade initiated by M1 receptor activation is crucial for neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Determining Brain/Plasma Ratio

The following diagram illustrates a typical workflow for determining the brain-to-plasma concentration ratio (Kp) of a test compound in a rodent model.

Caption: Workflow for Kp Determination.

Conclusion

The successful development of CNS-targeted therapies, including M1 positive allosteric modulators like this compound, is critically dependent on a thorough understanding and optimization of their ability to penetrate the blood-brain barrier. The experimental and conceptual framework outlined in this guide provides a foundation for the systematic evaluation of CNS drug candidates. By integrating in vitro and in vivo data, researchers can build a comprehensive profile of a compound's CNS disposition, enabling informed decisions in the drug discovery and development process. The ultimate goal is to identify molecules with an optimal balance of potency, selectivity, and brain exposure to maximize therapeutic benefit for patients with debilitating neurological and psychiatric disorders.

The Absence of Cholinergic Adverse Events with VU6007477: A Technical Analysis of a Pure M1 Positive Allosteric Modulator

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis of VU6007477, a novel M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), reveals the molecular basis for its notable lack of cholinergic adverse events. This in-depth guide consolidates findings from preclinical studies, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of its signaling pathways.

The development of M1 muscarinic receptor agonists for the treatment of cognitive deficits in disorders such as Alzheimer's disease and schizophrenia has been historically hampered by dose-limiting cholinergic side effects. These adverse events, including salivation, lacrimation, urination, defecation, and seizures, are primarily mediated by the non-selective activation of various muscarinic receptor subtypes. This compound, a compound based on a pyrrolo[2,3-b]pyridine carboxamide core, represents a significant advancement by selectively modulating the M1 receptor without inducing these debilitating side effects.[1][2]

The key to this compound's favorable safety profile lies in its classification as a "pure" M1 PAM, distinguishing it from earlier "ago-PAMs" which possess intrinsic agonist activity.[1] While ago-PAMs can directly activate the M1 receptor in the absence of the endogenous ligand acetylcholine (ACh), leading to receptor overstimulation and subsequent cholinergic toxicity, pure PAMs like this compound only potentiate the effect of ACh when it is present.[1][3] This preserves the natural spatiotemporal dynamics of cholinergic signaling, enhancing cognitive function without causing systemic cholinergic hyperactivation.

Quantitative Pharmacological Profile of this compound

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, highlighting its potency, selectivity, and central nervous system (CNS) penetration.

Table 1: In Vitro Potency and Agonist Activity of this compound

| Parameter | Value | Cell Line | Description |

| M1 PAM EC50 | 230 nM | rM1-CHO | Potency in potentiating the effect of an EC20 concentration of acetylcholine.[1][2] |

| M1 Agonist EC50 | > 10 µM | rM1-CHO | Minimal direct activation of the M1 receptor in the absence of acetylcholine.[1][2] |

| % ACh Max Response (PAM) | 93% | rM1-CHO | Maximum potentiation effect relative to the maximum response of acetylcholine.[1][2] |

Table 2: Central Nervous System Penetration of this compound

| Species | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) | Significance |

| Rat | 0.28 | 0.32 | Demonstrates good penetration into the central nervous system.[1][2] |

| Mouse | 0.16 | 0.18 | Confirms CNS penetration in a second species.[1][2] |

Core Experimental Protocols

The favorable preclinical profile of this compound was established through a series of key experiments. The detailed methodologies for these assays are provided below to facilitate understanding and potential replication.

M1 PAM and Agonist Activity Assessment (Calcium Mobilization Assay)

Objective: To determine the potency of this compound as a positive allosteric modulator and to assess its intrinsic agonist activity at the M1 muscarinic receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor (rM1-CHO) are cultured in standard media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C for 1 hour.

-

Compound Preparation: this compound is serially diluted in assay buffer to the desired concentrations.

-

Assay Procedure:

-

PAM Activity: The dye solution is removed, and the cells are washed. A fixed, sub-maximal concentration of acetylcholine (EC20) is added to the cells, immediately followed by the addition of varying concentrations of this compound.

-

Agonist Activity: The dye solution is removed, and the cells are washed. Varying concentrations of this compound are added to the cells in the absence of acetylcholine.

-

-

Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence data is normalized and plotted against the log concentration of this compound to determine the EC50 values for PAM and agonist activity using a four-parameter logistic equation.

Assessment of Cholinergic Adverse Events (Phenotypic Mouse Seizure Assay)

Objective: To evaluate the potential of this compound to induce cholinergic adverse events, specifically seizures, in vivo.

Methodology:

-

Animal Model: Male C57BL/6 mice are used for this assay.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 20% Captisol) and administered via intraperitoneal (i.p.) injection at a high dose (e.g., 100 mg/kg) to maximize the chance of observing adverse effects.

-

Observation Period: Following administration, the mice are observed continuously for a period of at least 3 hours.

-

Seizure Scoring: The severity of any convulsive behavior is scored using a modified Racine scale, which categorizes seizures based on their behavioral manifestations (e.g., facial clonus, head nodding, rearing, falling).

-

Data Analysis: The incidence and severity of seizures are recorded for each animal in the treatment group and compared to a vehicle control group. This compound was found to be devoid of seizure liability in this assay.[1][2]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows, providing a clear visual understanding of the concepts discussed.

References

- 1. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

The Efficacy of VU6007477: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy data for VU6007477, a novel, pure M1 positive allosteric modulator (PAM). This compound has demonstrated potential as a valuable research tool for studying the therapeutic effects of selective M1 receptor activation in cognitive and neurological disorders. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Efficacy Data of this compound

This compound is distinguished as a "pure" M1 PAM, exhibiting minimal direct agonist activity at the M1 receptor. This characteristic is significant as it circumvents the cholinergic adverse events, such as seizures, that are often associated with M1 modulators possessing agonist properties ("ago-PAMs").

In Vitro Pharmacology

The initial characterization of this compound was performed using in vitro assays to determine its potency and selectivity for the M1 muscarinic acetylcholine receptor.

| Parameter | Species | Value | Description |

| M1 PAM EC50 | Rat | 230 nM | The half-maximal effective concentration for positive allosteric modulation of the M1 receptor. |

| M1 Agonist EC50 | Rat | > 10 µM | The half-maximal effective concentration for direct agonism of the M1 receptor, indicating minimal agonist activity. |

| Maximal ACh Response | Rat | 93% | The maximal potentiation of the acetylcholine response at the M1 receptor. |

In Vivo Pharmacokinetics

Effective central nervous system (CNS) penetration is critical for compounds targeting neurological disorders. This compound has shown favorable pharmacokinetic properties in preclinical models.

| Parameter | Species | Value | Description |

| Brain/Plasma Ratio (Kp) | Rat | 0.28 | A measure of the compound's ability to cross the blood-brain barrier. |

| Unbound Brain/Plasma Ratio (Kp,uu) | Rat | 0.32 | The ratio of the unbound fraction of the compound in the brain to that in the plasma, a key indicator of target engagement in the CNS. |

| Brain/Plasma Ratio (Kp) | Mouse | 0.16 | A measure of the compound's ability to cross the blood-brain barrier in a different species. |

| Unbound Brain/Plasma Ratio (Kp,uu) | Mouse | 0.18 | The unbound brain to plasma ratio in mice. |

Signaling Pathways and Experimental Workflows

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade crucial for cognitive processes such as learning and memory. As a "pure" PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, without directly activating the receptor itself. This is thought to promote a more physiological signaling profile, avoiding the overstimulation that can lead to adverse effects. A key aspect of this is the potential to avoid significant β-arrestin recruitment, a pathway that can be engaged by ago-PAMs and is associated with receptor desensitization and certain adverse effects.

Experimental Workflow: In Vivo Cognitive Efficacy Assessment

The preclinical assessment of this compound's pro-cognitive effects typically follows a standardized workflow, culminating in behavioral assays such as the Novel Object Recognition (NOR) test. This test is a widely accepted model for evaluating learning and memory in rodents.

Detailed Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is fundamental for determining the potency and agonist activity of M1 modulators.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed with the assay buffer. Test compounds, including this compound at various concentrations, are added to the wells.

-

Agonist Stimulation: To determine PAM activity, a sub-maximal concentration (EC20) of acetylcholine is added to the wells. For determining agonist activity, buffer alone is added.

-

Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence data is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine. EC50 values are calculated using a four-parameter logistic equation.

In Vivo: Novel Object Recognition (NOR) Test

The NOR test assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.

-

Habituation: On the first day, individual mice or rats are placed in an open-field arena (e.g., a 40x40x40 cm box) for 5-10 minutes to acclimate to the environment.

-

Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Testing Phase: One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object.

Conclusion

The preclinical data available for this compound strongly indicate its utility as a selective and pure M1 PAM. Its favorable CNS penetration and lack of cholinergic adverse effects make it a valuable tool for investigating the therapeutic potential of M1 receptor modulation in animal models of cognitive impairment. Further studies quantifying its in vivo efficacy in various cognitive paradigms will be crucial in fully elucidating its potential.

VU6007477: A Technical Guide for M1 Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6007477 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] Developed as a research tool, it offers a distinct advantage over previous M1 modulators due to its "pure" PAM profile, exhibiting minimal intrinsic agonist activity. This characteristic allows for the potentiation of the endogenous acetylcholine signal without causing the adverse cholinergic effects, such as seizures, that have plagued M1 ago-PAMs.[2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates.

Core Properties of this compound

This compound is a derivative of a pyrrolo[2,3-b]pyridine carboxamide core.[2][3] Its key feature is the potentiation of the M1 receptor's response to acetylcholine without directly activating the receptor in the absence of the endogenous ligand.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Species | Value | Assay Type | Reference |

| M1 PAM Potency (EC50) | Rat | 230 nM | Calcium Mobilization | [1][2][3] |

| M1 Agonist Activity (EC50) | Rat | > 10 µM | Calcium Mobilization | [2][3] |

| CNS Penetration (Kp) | Rat | 0.28 | In vivo | [2][3] |

| CNS Penetration (Kp,uu) | Rat | 0.32 | In vivo | [2][3] |

| CNS Penetration (Kp) | Mouse | 0.16 | In vivo | [2][3] |

| CNS Penetration (Kp,uu) | Mouse | 0.18 | In vivo | [2][3] |

M1 Receptor Signaling and Experimental Workflow

The potentiation of the M1 receptor by this compound primarily impacts the Gq/11 signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing an M1 PAM like this compound.

References

Methodological & Application

Application Notes and Protocols for VU6007477 in Mouse Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of VU6007477, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, in mouse models of cognitive function. Due to the limited publicly available data on this compound, this document leverages information from closely related and well-characterized M1 PAMs, such as VU0453595 and VU0486846, to provide representative protocols and dosage guidelines.

Introduction

The M1 muscarinic acetylcholine receptor is a key target in the central nervous system for enhancing cognitive processes, including learning and memory. Positive allosteric modulators that selectively target the M1 receptor without direct agonist activity have shown promise in preclinical studies for their potential to improve cognitive function with a favorable safety profile. This compound belongs to a class of compounds developed to achieve this selective modulation. These notes are intended to guide researchers in designing and executing in vivo cognitive studies in mice using this compound or similar M1 PAMs.

Quantitative Data Summary

The following tables summarize key in vivo data for M1 PAMs structurally and functionally related to this compound. This information can be used as a starting point for dose-range finding studies with this compound.

Table 1: Recommended Dosage of Related M1 PAMs for Cognitive Studies in Rodents

| Compound | Animal Model | Cognitive Assay | Effective Dose Range (mg/kg) | Route of Administration | Vehicle |

| VU0453595 | Mouse (PCP-induced deficit model) | Novel Object Recognition, Social Interaction | 1, 3, 10[1] | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| VU0486846 | Rat | Novel Object Recognition | 3, 10 | Intraperitoneal (i.p.) | 10% Tween 80 in water |

Table 2: Representative Pharmacokinetic Parameters of Related M1 PAMs in Mice

| Compound | Parameter | Value | Species | Notes |

| VU319 (related to VU0453595) | Brain-to-Plasma Partition Coefficient (Kp) | 0.77 | Mouse | Indicates good CNS penetration. |

| VU319 (related to VU0453595) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 1.3 | Mouse | Suggests high free drug concentration in the brain. |

| VU6004256 | Maximum Total Brain Concentration (at 100 mg/kg, i.p.) | 49.9 µM | Mouse | |

| VU6004256 | Maximum Unbound Brain Concentration (at 100 mg/kg, i.p.) | 649 nM | Mouse |

Signaling Pathway

This compound, as an M1 PAM, enhances the signaling of the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for the M1 receptor is initiated by the binding of acetylcholine, which is then potentiated by the PAM. This leads to the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.

Materials:

-

Open field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material that is easy to clean.

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mouse. The objects should be of similar size but different in shape and texture.

-

A third, distinct object to be used as the novel object.

-

Video recording system and analysis software.

-

70% ethanol for cleaning.

Procedure:

-

Habituation (Day 1):

-

Gently place each mouse individually into the empty open field arena.

-

Allow the mouse to freely explore the arena for 5-10 minutes.

-

This step reduces anxiety and familiarizes the mouse with the testing environment.

-

Return the mouse to its home cage.

-

Clean the arena thoroughly with 70% ethanol between each mouse.

-

-

Training/Familiarization (Day 2):

-

Administer this compound or vehicle to the mice at the desired dose and route (e.g., 30 minutes before the session if using i.p. injection).

-

Place two identical objects (A and A) in opposite corners of the arena.

-

Gently place the mouse in the center of the arena, equidistant from the two objects.

-

Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the session for later analysis.

-

Return the mouse to its home cage.

-

Clean the arena and objects thoroughly.

-

-

Testing (Day 2 or 3):

-

The testing phase is typically conducted after a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory).

-

Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).

-

Gently place the mouse back into the center of the arena.

-

Allow the mouse to explore for a set period (e.g., 5 minutes).

-

Record the session.

-

Data Analysis:

-

Score the time the mouse spends actively exploring each object (sniffing, touching with the nose or paws).

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

References

Application Notes and Protocols: Preparation of VU6007477 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: VU6007477 is a brain-penetrant and selective M1 positive allosteric modulator (PAM) with a reported EC50 value of 230 nM.[1][2][3] It is a promising research tool for investigating cholinergic seizure activity.[1] The accurate and reproducible preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure the reliability of results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for dissolving a wide array of organic molecules for biological assays.[4][5] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO.

Physicochemical Properties

A summary of the relevant physicochemical properties for this compound and the solvent, DMSO, are provided below.

| Compound/Solvent | Property | Value | Reference |

| This compound | Molecular Weight | 430.50 g/mol | [1] |

| Molecular Formula | C₂₄H₂₆N₆O₂ | [2] | |

| CAS Number | 2220141-46-6 | [2] | |

| Appearance | Powder | ||

| DMSO | Molecular Formula | (CH₃)₂SO | [5] |

| Molar Mass | 78.13 g/mol | [5] | |

| Appearance | Colorless Liquid | [5] | |

| Key Feature | Polar aprotic solvent, miscible with water | [4][5][6] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM concentrated stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes (amber or covered with foil)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

Methodology:

-

Pre-Weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube. It is often advisable to use the entire content of a pre-weighed vial to avoid errors associated with weighing small masses.[7]

-

Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000

Example Calculation for 1 mg of this compound:

-

Volume (µL) = [1 mg / 430.50 g/mol ] x 100,000 ≈ 232.3 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If solubility issues persist, sonication in a water bath or gentle warming (e.g., to 37°C for 10-15 minutes) can facilitate dissolution.[7][8] Visually inspect the solution against a light source to ensure no particulates are present.

-

Storage:

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Key Consideration: Small molecules dissolved in DMSO can precipitate when diluted into aqueous solutions.[10] The final concentration of DMSO in assays should be minimized, typically to less than 0.5%, as higher concentrations can be cytotoxic.[9][10]

Methodology:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To prevent precipitation, it is best to perform an intermediate dilution of the stock in DMSO before the final dilution into the aqueous medium.

-

Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture media, PBS). It is crucial to add the DMSO solution to the aqueous medium while gently vortexing or swirling, not the other way around.[7]

Example Calculation for a 10 µM working solution in 10 mL:

-

Using the formula V₁C₁ = V₂C₂:

-

V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

Add 10 µL of the 10 mM stock solution to 10 mL of the aqueous medium.

-

The final DMSO concentration will be 0.1% (10 µL in 10,000 µL).

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any solvent effects.[10]

-